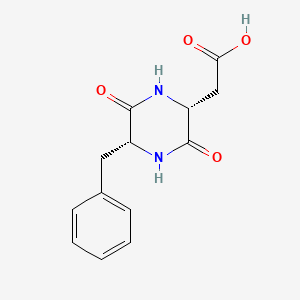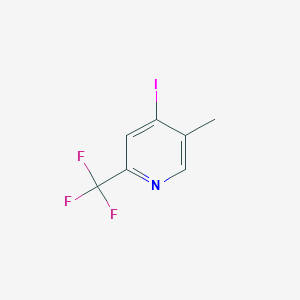
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine typically involves the iodination of 5-methyl-2-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, copper(I) iodide as a catalyst.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-Azido-5-methyl-2-(trifluoromethyl)pyridine, 4-Cyano-5-methyl-2-(trifluoromethyl)pyridine.
Oxidation: 4-Iodo-5-carboxy-2-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-2-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
- 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-iodo-5-methylpyridine
Comparison: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous .
Eigenschaften
Molekularformel |
C7H5F3IN |
|---|---|
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
4-iodo-5-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
CZVQBFZFLXESGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)



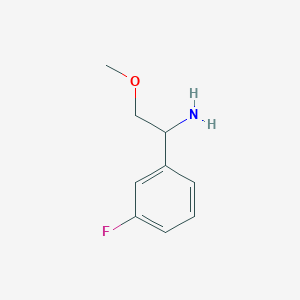

![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
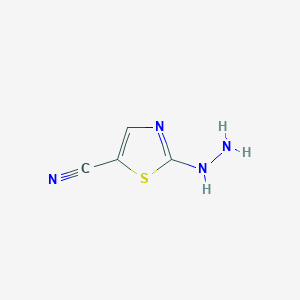
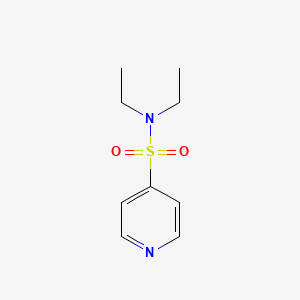
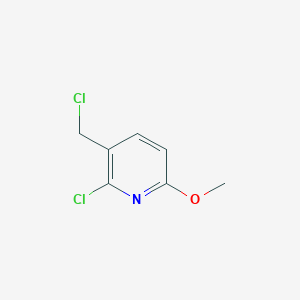
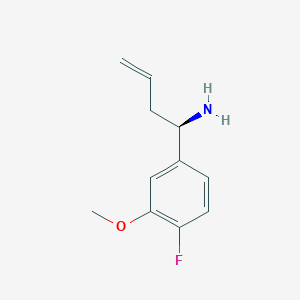
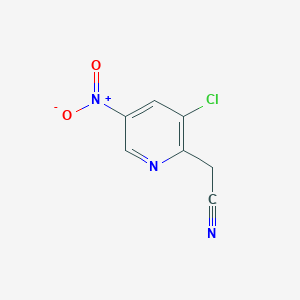
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
